Levofloxacin, a synthetic fluoroquinolone antibiotic, often contains impurities generated during its synthesis or storage. [, , , ] These impurities, although present in small amounts, can impact the drug's safety and efficacy. [, ] Characterizing and quantifying these impurities is crucial for regulatory compliance and quality control in pharmaceutical manufacturing. [, , ]
Levofloxacin impurity 18 is a chemical compound associated with the antibiotic levofloxacin, which is widely used for treating bacterial infections. This impurity is specifically identified as α-[(Dimethylamino)methylene]-2,3,4,5-tetrafluoro-β-oxo-benzenepropanoic acid ethyl ester and has the Chemical Abstracts Service (CAS) number 138998-47-7. Understanding this impurity is crucial for ensuring the quality and safety of levofloxacin formulations.
Levofloxacin impurity 18 is generated during the synthesis of levofloxacin, a fluoroquinolone antibiotic. The presence of impurities in pharmaceutical compounds can arise from various synthetic steps or degradation processes. The identification and characterization of these impurities are essential for maintaining the efficacy and safety of the drug.
Levofloxacin impurity 18 falls under the category of synthetic organic compounds and is classified as an impurity in pharmaceutical chemistry. Its structure includes multiple functional groups, including a dimethylamino group and a tetrafluorobenzoyl moiety, which contribute to its chemical reactivity and potential biological activity.
The synthesis of levofloxacin impurity 18 typically involves several chemical reactions that can be monitored using high-performance liquid chromatography (HPLC). Various methods have been developed to isolate this impurity from levofloxacin formulations, including:
The synthesis process often includes:
Levofloxacin impurity 18 has a complex molecular structure characterized by:
The structure can be depicted as follows:
The molecular structure features several key functional groups that influence its chemical behavior:
The formation of levofloxacin impurity 18 involves several chemical reactions during the synthesis of levofloxacin. Key reactions include:
The specific reaction conditions (temperature, solvent choice) are critical for controlling the formation of impurities. For instance, variations in reaction time or temperature can lead to different ratios of levofloxacin to its impurities.
While levofloxacin itself acts by inhibiting bacterial DNA gyrase and topoisomerase IV, leading to impaired DNA replication in bacteria, the exact mechanism by which levofloxacin impurity 18 interacts with biological systems remains less well characterized.
Research indicates that impurities may alter the pharmacokinetics or pharmacodynamics of drugs like levofloxacin, potentially affecting their efficacy and safety profiles.
Levofloxacin impurity 18 exhibits:
Key chemical properties include:
Relevant data regarding its stability and reactivity are essential for formulation scientists working on drug development.
Levofloxacin impurity 18 serves several important roles in pharmaceutical science:
Pharmaceutical impurities are unwanted chemical entities present in active pharmaceutical ingredients (APIs) or finished drug products that may arise during synthesis, storage, or degradation. These impurities are rigorously controlled by global regulatory agencies (e.g., FDA, EMA, ICH) due to their potential impacts on drug safety, efficacy, and stability. Levofloxacin Impurity 18 (CAS# 138998-47-7) is a structurally defined process-related impurity identified during the manufacturing of levofloxacin, a broad-spectrum fluoroquinolone antibiotic. As a synthetic intermediate, it exemplifies the critical need for impurity profiling to ensure final product quality aligns with ICH Q3A/B guidelines that mandate identification and quantification of impurities exceeding threshold limits [4] [7].
Levofloxacin Impurity 18, systematically named Ethyl (2Z)-3-(dimethylamino)-2-(2,3,4,5-tetrafluorobenzoyl)acrylate, has the molecular formula C₁₄H₁₃F₄NO₃ and a molecular weight of 319.25 g/mol. Its structure comprises:
As a synthetic precursor, it forms during the multi-step synthesis of levofloxacin’s quinoline core. Its presence in the final API is minimized through purification but monitored at trace levels due to potential carry-over risks. Key physicochemical properties include:
Table 1: Physicochemical Properties of Levofloxacin Impurity 18
Property | Value | Measurement Conditions |
---|---|---|
Boiling Point | 381.5 ± 42.0 °C | 760 mmHg |
Flash Point | 184.5 ± 27.9 °C | - |
Density | 1.3 ± 0.1 g/cm³ | Room temperature |
Vapor Pressure | 0.0 ± 0.9 mmHg | 25°C |
LogP | 2.57 | - |
These properties influence its behavior during API purification and analytical detection. Its semi-volatile nature (boiling point >300°C) suggests potential removal via distillation, while moderate lipophilicity (LogP 2.57) impacts chromatographic retention [1] [6].
Pharmacopoeias establish strict acceptance criteria for levofloxacin impurities:
Analytical control employs reversed-phase HPLC-UV methods per pharmacopeial guidelines. For example:
Table 2: Regulatory and Analytical Status of Levofloxacin Impurity 18
Parameter | EP Requirements | Analytical Methods |
---|---|---|
Reference Standard | Y0002084 (Impurity F CRS) | Neat substance, stored at 2–8°C |
Identification Threshold | 0.10% | HPLC-UV/MS comparison to CRS |
Quantification Limit | ~0.05% | Validated RP-HPLC (LOD 0.63 ng/mL) |
Test Scope | Process intermediates & API | Synthesis monitoring, release testing |
Note: EP lists this compound under "Impurity F" in some contexts, distinct from the "Levofloxacin Impurity 18" designation used by suppliers [2] [4] [9].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7